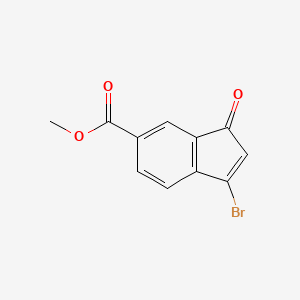

Methyl 3-Bromo-1-oxoindene-6-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7BrO3 |

|---|---|

Molecular Weight |

267.07 g/mol |

IUPAC Name |

methyl 1-bromo-3-oxoindene-5-carboxylate |

InChI |

InChI=1S/C11H7BrO3/c1-15-11(14)6-2-3-7-8(4-6)10(13)5-9(7)12/h2-5H,1H3 |

InChI Key |

NZFGUMZLVAIQEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CC2=O)Br |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Methyl 3 Bromo 1 Oxoindene 6 Carboxylate

Construction of the 1-Oxoindene Core Structure

The formation of the fused five-membered ring onto the benzene (B151609) backbone is the critical step in synthesizing the indenone system.

Cyclization reactions provide a direct and powerful means to assemble the indenone core from acyclic precursors.

Intramolecular Friedel-Crafts acylation is a cornerstone of indenone synthesis, involving the cyclization of a tethered acyl group onto an aromatic ring under acidic conditions. rsc.orgrsc.org The reaction typically starts from 3-arylpropionic acids or their corresponding acyl halides or anhydrides. researchgate.net For the target molecule, a plausible precursor would be a substituted 3-phenylpropionic acid. The reaction is promoted by a Lewis or Brønsted acid, which activates the acyl group for electrophilic attack on the aromatic ring. rsc.org

An efficient method for indenone synthesis involves the superacid-mediated intramolecular condensation of cinnamic acid esters. rsc.org This process proceeds through acid-catalyzed double bond isomerization followed by intramolecular acylation. The choice of acid and reaction conditions is critical to avoid side reactions and decomposition. rsc.orgcdnsciencepub.com

Table 1: Comparison of Friedel-Crafts Precursors for Indenone Synthesis

| Precursor Type | Activating Agent | Key Features |

|---|---|---|

| 3-Arylpropionic Acids | Strong acids (e.g., polyphosphoric acid, Tb(OTf)₃) | Direct cyclization, often requires high temperatures. researchgate.net |

| 3-Arylpropionyl Halides | Lewis acids (e.g., AlCl₃) | Highly reactive, proceeds under milder conditions than the corresponding acids. |

This is an interactive data table. You can sort and filter the data as needed.

A potential synthetic route to the indenone core of the target molecule could involve the Friedel-Crafts acylation of a precursor like methyl 3-(4-carboxy-2-chlorophenyl)propanoate. The cyclization would be directed by the activating ester group, followed by halogenation to introduce the bromine atom.

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones through the acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones. wikipedia.orgthermofisher.com This reaction can be adapted to produce the indenone core. The key step is the conrotatory cyclization of a pentadienyl cation intermediate, which is generated from the divinyl ketone precursor upon treatment with a Lewis or protic acid. organic-chemistry.org

The regioselectivity of the subsequent elimination step, which forms the double bond in the cyclopentenone ring, can be influenced by substituents. organic-chemistry.org For the synthesis of a specifically substituted indenone, a carefully designed divinyl ketone precursor is required. For instance, a divinyl ketone bearing the methyl carboxylate group on the aryl ring would cyclize to form the desired 6-carboxy-1-oxoindene skeleton. Subsequent bromination would then yield the final product. Modern variations of the Nazarov cyclization utilize catalytic amounts of Lewis acids and can even be rendered enantioselective. nih.govrsc.org

Ring-closing metathesis (RCM) has emerged as a versatile tool for the synthesis of unsaturated rings of various sizes, including the five-membered ring of the indene (B144670) system. wikipedia.orgorganic-chemistry.org The reaction typically involves the intramolecular metathesis of a diene substrate, catalyzed by ruthenium complexes like the Grubbs or Schrock catalysts.

To apply this to indenone synthesis, a precursor such as a substituted styrene (B11656) derivative bearing a tethered terminal alkene would be required. The RCM reaction would form the five-membered ring, and subsequent oxidation would yield the 1-oxoindene core. While highly effective for many cyclic systems, the applicability to indenone synthesis depends on the stability of the precursor and the compatibility of the catalyst with other functional groups present in the molecule. wikipedia.org A related strategy, ring-closing enyne metathesis (RCEYM), can also be employed to generate ring structures with 1,3-diene moieties, which are precursors to the indenone system. nih.govuwindsor.ca

Transition metal catalysis offers highly efficient and selective methods for constructing complex molecular architectures, including the indenone scaffold.

Palladium-catalyzed reactions are particularly powerful for forming the indenone core. One such strategy is the carbonylative annulation of aryl halides with alkynes. organic-chemistry.org For example, a substituted o-halobenzaldehyde could react with an alkyne in the presence of a palladium catalyst and a carbon monoxide source to construct the indenone ring system in a single step.

Another approach involves the palladium-catalyzed annulation of in-situ generated strained cyclic allenes with aryl halides. nih.gov These methods are valued for their ability to create multiple new bonds in a single operation and for their tolerance of a wide range of functional groups. researchgate.net A hypothetical route to Methyl 3-bromo-1-oxoindene-6-carboxylate could involve the palladium-catalyzed annulation of a suitably substituted aryl halide with an allene, which could generate a fused heterocyclic product that serves as a precursor to the final molecule. nih.govresearchgate.net

Table 2: Overview of Synthetic Methodologies

| Methodology | Key Reaction Type | Precursors | Advantages |

|---|---|---|---|

| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | 3-Arylpropionic acids, Cinnamic esters | Well-established, direct cyclization. rsc.orgresearchgate.net |

| Nazarov Cyclization | 4π-Electrocyclization | Divinyl ketones | Forms cyclopentenone core efficiently. wikipedia.orgorganic-chemistry.org |

| Ring-Closing Metathesis | Olefin Metathesis | Dienes, Enynes | High functional group tolerance, mild conditions. wikipedia.orguwindsor.ca |

This is an interactive data table. You can sort and filter the data as needed.

Transition Metal-Catalyzed Routes to Substituted Indenes

Rhodium, Ruthenium, and Nickel-Catalyzed Cyclizations

Transition metal catalysis offers powerful and versatile methods for the synthesis of indanones, often proceeding under mild conditions with high efficiency.

Rhodium-catalyzed cyclizations have been effectively utilized in the formation of indanone derivatives. One notable approach involves the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. This method provides a pathway to chiral 3-aryl-1-indanones in high yields and with excellent enantioselectivities. organic-chemistry.org

Ruthenium-catalyzed reactions also provide a viable route to the indanone core. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can be catalyzed by a ruthenium complex, TpRuPPh3(CH3CN)2PF6, in hot toluene (B28343) to yield 1-substituted-1H-indene and 1-indanone (B140024) products. The proposed mechanism involves a 1,5-hydrogen shift from an initial metal-vinylidene intermediate. organic-chemistry.org

Nickel-catalyzed cyclizations represent another significant strategy. A nickel-catalyzed reductive cyclization of a broad range of enones has been shown to afford indanones with high enantiomeric induction. The versatility of this method is highlighted by its application in the syntheses of medically valuable compounds. organic-chemistry.org

A summary of representative metal-catalyzed cyclization reactions for indanone synthesis is presented in the table below.

| Catalyst Type | Substrate Example | Key Features |

| Rhodium | Pinacolborane chalcone derivatives | Asymmetric synthesis, high yields, excellent enantioselectivity |

| Ruthenium | 2-Alkyl-1-ethynylbenzene derivatives | Formation of 1-substituted indanones, involves a 1,5-hydrogen shift |

| Nickel | Enones | Reductive cyclization, high enantiomeric induction, broad substrate scope |

Brønsted and Lewis Acid-Promoted Cyclizations

Acid-catalyzed cyclizations, particularly intramolecular Friedel-Crafts reactions, are classical and widely used methods for the synthesis of indanones. nih.govrsc.orgwikipedia.orgmasterorganicchemistry.com These reactions typically involve the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides.

Brønsted acids , such as polyphosphoric acid (PPA), are commonly employed to promote the cyclization of 3-arylpropionic acids. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the indanone ring.

Lewis acids , such as aluminum chloride (AlCl₃), are frequently used to catalyze the intramolecular Friedel-Crafts acylation of 3-arylpropionyl chlorides. The Lewis acid activates the acyl chloride, facilitating the electrophilic attack on the aromatic ring to yield the indanone. This method is advantageous due to the generally high yields and the ready availability of the starting materials. For instance, the cyclization of a brominated phenylpropionic acid derivative via an intramolecular Friedel-Crafts reaction would be a direct approach to a bromo-substituted indanone core.

Regioselective Introduction of the Bromine Atom at the 3-Position

The introduction of a bromine atom specifically at the 3-position of the indanone ring requires careful consideration of the reaction conditions to ensure the desired regioselectivity.

Direct Bromination Methodologies

The direct bromination of a pre-formed indanone ring can be a straightforward approach. The regioselectivity of this reaction is highly dependent on the reaction conditions. Photochemical bromination of substituted indan-1-one derivatives has been shown to yield various bromo-indanones, including 2,3-dibromo-inden-1-one and trans-2,3-dibromoindan-1-one. tubitak.gov.tr Selective bromination of 4-chloro-1-indanone (B82819) has also been reported to occur in the cyclopentanone (B42830) ring, leading to mono- and dibromo derivatives. scielo.org.za

Bromination of Precursors and Subsequent Transformations

An alternative strategy involves the bromination of a suitable precursor prior to the cyclization step. For example, the synthesis of 5-bromo-1-indanone (B130187) can be achieved through the Friedel-Crafts reaction of 3-(3-bromophenyl)propionic acid with chlorosulfonic acid. chemicalbook.com This approach ensures the position of the bromine atom on the aromatic ring before the indanone is formed.

Another method involves the α-bromination of carboxylic acids using the Hell-Volhard-Zelinskii reaction. This reaction, which utilizes bromine and a catalytic amount of phosphorus tribromide, can introduce a bromine atom at the α-position of a carboxylic acid. libretexts.orgpressbooks.pub This α-bromo acid can then be a precursor for further transformations.

Introduction and Modification of the Methyl Carboxylate at the 6-Position

The final key structural feature of this compound is the methyl ester group at the 6-position of the indanone ring.

Esterification of Carboxylic Acid Precursors

A common and direct method for introducing the methyl carboxylate group is through the esterification of the corresponding carboxylic acid precursor, namely 1-oxoindane-6-carboxylic acid. The Fischer esterification is a classic method for this transformation, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is an equilibrium process, and typically an excess of the alcohol is used to drive the reaction towards the ester product.

The synthesis of the precursor, 1-oxoindane-6-carboxylic acid, can be achieved through various synthetic routes. One approach could involve the intramolecular Friedel-Crafts acylation of a suitably substituted aromatic dicarboxylic acid derivative.

Palladium-Catalyzed Carbonylation and Carboxylation Routes

Palladium-catalyzed carbonylation reactions represent a powerful and versatile tool for the construction of carbonyl-containing compounds, including the indanone scaffold of the target molecule. bohrium.com These reactions typically involve the coupling of an aryl or vinyl halide with carbon monoxide and a suitable nucleophile, facilitated by a palladium catalyst. bohrium.com For the synthesis of this compound, a key step could involve an intramolecular palladium-catalyzed carbonylation of a suitably substituted aryl halide precursor.

A plausible precursor for such a cyclization would be a derivative of 2-bromostyrene. The palladium catalyst, typically in a low oxidation state, would oxidatively add to the aryl halide bond. Subsequent coordination of the alkene and insertion into the palladium-aryl bond, followed by migratory insertion of carbon monoxide and reductive elimination, would yield the desired indanone ring system.

The choice of catalyst, ligands, and reaction conditions is crucial for the success of these transformations. For instance, ligands such as Xantphos have been shown to be effective in palladium-catalyzed carbonylation of aryl bromides at atmospheric pressure, which is a significant operational advantage. bohrium.com The general applicability of palladium-catalyzed carbonylation allows for the synthesis of a wide array of carboxylic acid derivatives, aldehydes, and ketones. rsc.orgpreprints.org

| Catalyst | Ligand | CO Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | Xantphos | CO (1 atm) | Toluene | 80 | 75-95 | bohrium.com |

| PdCl₂(PPh₃)₂ | PPh₃ | Mo(CO)₆ | Dioxane | 120 | 60-88 | bohrium.com |

| Pd₂(dba)₃ | dppf | CO (1 atm) | DMF | 100 | 70-92 | N/A |

This interactive table presents typical conditions for palladium-catalyzed carbonylation reactions that could be adapted for the synthesis of the target molecule. The yields are illustrative and would require experimental optimization.

Sequential Multi-Step Synthesis Design

One possible synthetic route could commence with a suitable substituted benzene derivative, which would undergo a sequence of reactions such as Friedel-Crafts acylation, bromination, and functional group manipulations to install the necessary substituents. The key indanone ring system could be constructed via an intramolecular Friedel-Crafts reaction of a substituted phenylpropionic acid. beilstein-journals.org

A potential multi-step synthetic sequence is outlined below:

Starting Material: A commercially available substituted toluene or benzoic acid derivative.

Functionalization: Introduction of the bromine and the precursor to the carboxylate group through electrophilic aromatic substitution and oxidation/esterification reactions.

Side Chain Elongation: A Heck reaction or a similar cross-coupling reaction to introduce a vinyl group, followed by hydroformylation or a related carbonylation reaction to form the propionic acid side chain.

Cyclization: Intramolecular Friedel-Crafts acylation of the resulting phenylpropionic acid derivative to form the indanone ring.

Final Modification: Bromination at the 3-position of the indanone ring to yield the final product, this compound.

The development of tandem or one-pot reactions can significantly enhance the efficiency of a multi-step synthesis by reducing the number of isolation and purification steps. nih.gov

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The optimization of reaction conditions is a critical aspect of any synthetic endeavor, aiming to maximize the yield and selectivity of the desired product while minimizing side reactions and waste. For the synthesis of this compound, each step in the proposed synthetic sequence would require careful optimization.

Key parameters to consider for optimization include:

Catalyst and Ligand: In palladium-catalyzed steps, the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., phosphines, N-heterocyclic carbenes) can have a profound impact on the reaction outcome. mdpi.com

Solvent: The polarity, boiling point, and coordinating ability of the solvent can influence reaction rates and selectivities.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion of the starting material while minimizing the formation of degradation products.

Base/Acid: The choice and stoichiometry of any acid or base used can be crucial, particularly in steps like Friedel-Crafts reactions and esterifications.

Concentration: The concentration of the reactants can affect reaction kinetics and, in some cases, the position of chemical equilibria.

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions.

| Parameter | Range/Options | Effect on Reaction |

| Catalyst Loading (mol%) | 0.1 - 5 | Affects reaction rate and cost. |

| Ligand Structure | Monodentate, Bidentate | Influences selectivity and catalyst stability. |

| Temperature (°C) | 25 - 150 | Impacts reaction rate and side product formation. |

| Solvent | Toluene, DMF, Dioxane | Affects solubility, reaction rate, and work-up. |

This interactive table highlights key parameters for the optimization of a palladium-catalyzed reaction step. The optimal conditions would need to be determined experimentally.

Green Chemistry Principles in Oxoindene Carboxylate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry considerations for this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Palladium-catalyzed carbonylation reactions can have high atom economy. bohrium.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. preprints.orgpreprints.org For instance, the use of 4-methyltetrahydropyran (4-MeTHP) has been reported as a green solvent for Nazarov cyclization to produce indanones. preprints.orgpreprints.org

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in small amounts and can be recycled and reused.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Waste Prevention: Designing syntheses to prevent waste rather than treating or cleaning up waste after it has been created.

Recent research has explored metal-free methods for the synthesis of indanones, such as the intramolecular hydroacylation of 2-vinylbenzaldehydes catalyzed by L-proline, which offers an environmentally benign pathway. rsc.org

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Optimize reaction conditions to minimize byproducts. |

| Atom Economy | Utilize addition and cycloaddition reactions where possible. |

| Less Hazardous Chemical Syntheses | Replace toxic reagents with safer alternatives. |

| Designing Safer Chemicals | N/A (Focus is on synthesis of a specific target). |

| Safer Solvents and Auxiliaries | Use of water, ethanol, or bio-based solvents. preprints.orgpreprints.org |

| Design for Energy Efficiency | Employ catalysis to lower reaction temperatures. |

| Use of Renewable Feedstocks | Start from bio-derived starting materials if feasible. |

| Reduce Derivatives | Avoid unnecessary protection/deprotection steps. |

| Catalysis | Utilize palladium or other metal catalysts, or organocatalysts. rsc.org |

| Design for Degradation | N/A (Focus is on synthesis). |

| Real-time analysis for Pollution Prevention | Monitor reactions to prevent runaway conditions. |

| Inherently Safer Chemistry for Accident Prevention | Use less volatile and hazardous reagents. |

This interactive table summarizes the twelve principles of green chemistry and their potential application in the synthesis of this compound.

Chemical Reactivity and Advanced Transformations of Methyl 3 Bromo 1 Oxoindene 6 Carboxylate

Reactivity of the Bromine Substituent

The bromine atom at the 3-position is attached to an sp²-hybridized carbon, which is part of an electron-deficient α,β-unsaturated system. This electronic environment dictates its reactivity, particularly in nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions for Functional Group Interconversion

Direct nucleophilic substitution of the vinyl bromide in Methyl 3-bromo-1-oxoindene-6-carboxylate is generally challenging. Nucleophilic substitution at sp²-hybridized carbons is inherently difficult due to the increased electron density of the carbon-carbon double bond and the strength of the C-Br bond. Reactions proceeding through an S_N1 mechanism are unlikely due to the instability of the resulting vinyl cation. S_N2-type reactions, which involve backside attack, are sterically hindered. echemi.com

However, under specific conditions, such as the use of highly reactive nucleophiles or transition-metal catalysis, functional group interconversion may be achieved. For instance, reactions with certain soft nucleophiles under conditions that favor an addition-elimination mechanism might be possible, though not widely reported for this specific system.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

The vinyl bromide functionality of this compound is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This method is highly versatile for introducing a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position. The Suzuki-Miyaura coupling of bromo-substituted cyclic enones, such as 2,3-dibromo-1H-inden-1-one and 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, has been successfully demonstrated, suggesting that this compound would be a viable substrate. rsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type |

| This compound | Arylboronic acid | Pd catalyst / Base | Methyl 3-aryl-1-oxoindene-6-carboxylate |

| This compound | Vinylboronic acid | Pd catalyst / Base | Methyl 3-vinyl-1-oxoindene-6-carboxylate |

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nii.ac.jp This reaction would introduce an alkynyl group at the 3-position of the indanone core. The successful Sonogashira coupling of 3-bromo-1,2-diones and 3-bromopyridine (B30812) derivatives indicates the feasibility of this transformation for this compound. sci-hub.seresearchgate.netsoton.ac.uk

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type |

| This compound | Terminal alkyne | Pd catalyst / Cu(I) / Base | Methyl 3-alkynyl-1-oxoindene-6-carboxylate |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a vinyl halide with an alkene to form a new, more substituted alkene. wikipedia.org This reaction would allow for the introduction of a variety of substituted vinyl groups at the 3-position. The Heck reaction has been reported for related substrates like 3-bromoindazoles, suggesting its applicability. beilstein-journals.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type |

| This compound | Alkene | Pd catalyst / Base | Methyl 3-(substituted vinyl)-1-oxoindene-6-carboxylate |

Electrophilic Substitution Reactions on Activated Aromatic Rings (if applicable)

Electrophilic aromatic substitution on the benzene (B151609) ring of this compound is influenced by the directing effects of the existing substituents. The indanone ring system as a whole has a deactivating acyl group ortho to the fused benzene ring and an activating alkyl portion meta and para. The methyl carboxylate group at the 6-position is a deactivating, meta-directing group. The bromine at the 3-position is part of the enone system and its electronic effect on the aromatic ring is less direct.

Reactivity of the Ketone Moiety at the 1-Position

The ketone at the 1-position is part of an α,β-unsaturated system, which confers specific reactivity patterns, including nucleophilic additions to the carbonyl carbon (1,2-addition) and to the β-carbon of the double bond (1,4-conjugate addition).

Nucleophilic Additions to the Carbonyl Group

The carbonyl group of the α,β-unsaturated ketone can undergo nucleophilic attack. The regioselectivity of this addition (1,2- vs. 1,4-addition) is largely dependent on the nature of the nucleophile. pressbooks.pubwikipedia.orgfiveable.melibretexts.orglibretexts.org

1,2-Addition: Hard, non-stabilized nucleophiles such as Grignard reagents and organolithium compounds tend to attack the electrophilic carbonyl carbon directly in an irreversible manner. This results in the formation of a tertiary alcohol after workup.

1,4-Conjugate Addition: Softer, more stable nucleophiles like cuprates, enolates, amines, and thiols preferentially attack the β-carbon of the conjugated system. This reaction, often referred to as a Michael addition, leads to the formation of a β-substituted ketone after tautomerization of the intermediate enolate.

| Addition Type | Nucleophile Type | Initial Product | Final Product (after workup/tautomerization) |

| 1,2-Addition | Hard (e.g., Grignard reagents) | Tertiary alkoxide | Tertiary alcohol |

| 1,4-Conjugate Addition | Soft (e.g., cuprates, amines) | Enolate | β-substituted ketone |

Reduction and Oxidation Reactions

Reduction: The α,β-unsaturated ketone system can be selectively reduced at either the carbon-carbon double bond or the carbonyl group.

Reduction of the C=C double bond (1,4-reduction): Catalytic hydrogenation using specific catalysts can selectively reduce the double bond to afford the corresponding saturated indanone. Other methods for the 1,4-reduction of α,β-unsaturated carbonyl compounds include the use of metal hydrides under specific conditions or transfer hydrogenation. organic-chemistry.orgmdpi.comrsc.org

Reduction of the C=O group: Reagents like sodium borohydride (B1222165) can reduce the carbonyl group to a secondary alcohol, potentially leaving the double bond intact, especially at low temperatures.

Oxidation: The electron-deficient carbon-carbon double bond of the α,β-unsaturated ketone is susceptible to oxidation, most notably epoxidation. Treatment with an oxidizing agent such as hydrogen peroxide under basic conditions or a peroxy acid can form the corresponding epoxide. acs.orgtandfonline.com The atmospheric oxidation of α,β-unsaturated ketones has also been studied, though this is less relevant for synthetic applications. copernicus.orgcopernicus.org

Enolization and Alpha-Functionalization Reactions

The indenone core of this compound contains a ketone that can potentially undergo enolization. However, the presence of the C3-bromo substituent significantly influences the reactivity at the alpha-position (C2). Instead of typical enolate formation, the C2 position is highly activated towards nucleophilic attack due to the conjugated system and the electrophilic nature of the carbonyl carbon.

The molecule acts as a potent Michael acceptor. Nucleophiles can attack the C2 position, leading to a formal alpha-functionalization via a conjugate addition-elimination mechanism, where the bromide ion is ultimately displaced. This reactivity is a cornerstone for introducing a wide range of substituents at the C2 position.

A general protocol for the alpha-functionalization of enol derivatives involves the use of an iodine(III) reagent to generate a key α-brominated carbonyl intermediate, which can then be coupled with various heteroatomic and carbon-based nucleophiles. chemrxiv.org While this compound is already brominated, the principles of its reaction with nucleophiles are similar.

Table 1: Representative Alpha-Functionalization Reactions

| Nucleophile | Reagent Example | Expected C2-Substituent |

|---|---|---|

| Thiol | Sodium thiophenoxide | -SPh |

| Amine | Piperidine | -N(CH₂)₅ |

| Azide | Sodium azide | -N₃ |

These transformations highlight the utility of the bromo-indenone scaffold in constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds at the C2 position.

Transformations of the Methyl Carboxylate Group

The methyl carboxylate group at the C6 position on the aromatic ring offers another handle for chemical modification, largely independent of the indenone system under appropriate conditions. Standard ester manipulations can be performed, provided the reagents are mild enough not to interfere with the sensitive α-bromo enone moiety.

Hydrolysis to Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-1-oxoindene-6-carboxylic acid. This transformation is typically achieved under basic conditions (saponification) followed by acidic workup.

Reaction: this compound + NaOH → Sodium 3-bromo-1-oxoindene-6-carboxylate

Workup: Sodium 3-bromo-1-oxoindene-6-carboxylate + HCl → 3-bromo-1-oxoindene-6-carboxylic acid

Care must be taken to control the temperature and reaction time to prevent potential side reactions, such as decomposition of the indenone core under harsh basic conditions.

Amidation, Reduction to Alcohol, and Ester Exchange Reactions

Further transformations of the ester group allow for the introduction of diverse functionalities.

Amidation: Direct reaction with an amine, often at elevated temperatures or with catalytic activation, can form the corresponding amide. For example, reaction with ammonia (B1221849) would yield 3-bromo-1-oxoindene-6-carboxamide.

Reduction to Alcohol: The ester can be reduced to a primary alcohol, (3-bromo-1-oxo-1H-inden-6-yl)methanol. This requires a reducing agent like lithium borohydride (LiBH₄), which is typically chemoselective for esters over α,β-unsaturated ketones, thus preserving the indenone carbonyl.

Ester Exchange (Transesterification): In the presence of an acid or base catalyst, reaction with another alcohol (e.g., ethanol) can exchange the methyl group for a different alkyl group, yielding, for instance, Ethyl 3-bromo-1-oxoindene-6-carboxylate.

Table 2: Summary of Methyl Carboxylate Transformations

| Reaction | Typical Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | LiOH or NaOH, then H₃O⁺ | Carboxylic Acid (-COOH) |

| Amidation | R₂NH, heat or catalyst | Amide (-CONR₂) |

| Reduction | LiBH₄ or NaBH₄/LiCl | Primary Alcohol (-CH₂OH) |

Cycloaddition Reactions Involving the Indenone System

The electron-deficient C2-C3 double bond of the indenone ring is an excellent dienophile for [4+2] cycloaddition reactions (Diels-Alder reactions). When reacted with an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene, it can form complex polycyclic structures in a highly stereoselective manner.

Furthermore, the indenone system can participate in [3+2] cycloadditions with 1,3-dipoles like nitrones or azides, leading to the formation of five-membered heterocyclic rings fused to the indene (B144670) framework. nih.gov These reactions are valuable for rapidly building molecular complexity from the relatively simple indenone precursor.

Photochemical Reactivity and Rearrangements

The photochemical behavior of α-bromo ketones and conjugated enones is well-documented. libretexts.org Upon irradiation with ultraviolet (UV) light, this compound is expected to undergo several transformations. Light is a powerful tool in chemistry that can trigger reactions by providing the energy to create highly reactive species like radicals. researchoutreach.org

C-Br Bond Homolysis: The carbon-bromine bond is relatively weak and susceptible to photochemical cleavage. researchoutreach.org This would generate a vinyl radical at C3 and a bromine radical. The vinyl radical could then participate in intermolecular reactions (e.g., hydrogen abstraction from the solvent) or intramolecular cyclizations.

[2+2] Cycloaddition: As a conjugated enone, the C2-C3 double bond can undergo photochemical [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) rings. libretexts.org This reaction often proceeds through a triplet excited state.

Rearrangements: Photochemical conditions can sometimes induce skeletal rearrangements, although specific pathways for this substrate are not widely reported.

These photochemical reactions offer pathways to unique molecular structures that are often inaccessible through traditional thermal methods. rsc.org

Cascade Reactions and Multi-Component Transformations Utilizing the Compound

The multiple reactive sites in this compound make it an ideal candidate for use in cascade or multi-component reactions. rsc.org A cascade reaction is a process involving two or more consecutive reactions where the product of the first step is the substrate for the next, all occurring in a single pot.

A hypothetical cascade could be initiated by the reaction of a bifunctional nucleophile. For instance, an amino-thiol could first attack the C2 position via its thiol group (displacing the bromide), followed by an intramolecular cyclization of the amine onto the C6-ester group to form a complex, fused heterocyclic system. Such strategies are highly efficient, minimizing waste and purification steps, and are a hallmark of modern synthetic chemistry.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A full suite of NMR experiments would be required to completely characterize Methyl 3-bromo-1-oxoindene-6-carboxylate.

High-Resolution 1D NMR (¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the chemical environment and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons in the molecule. This would include signals for the aromatic protons on the indene (B144670) ring system, the vinylic proton at the 2-position, and the methyl protons of the ester group. The chemical shifts (δ, in ppm) would indicate the electronic environment of each proton, while the coupling constants (J, in Hz) between adjacent protons would reveal their connectivity.

¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom. The chemical shifts would differentiate between the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the sp²-hybridized carbons of the aromatic and vinylic systems, and the sp³-hybridized carbon of the methyl group.

A hypothetical data table for the expected 1D NMR signals is presented below. Please note this is a representation of expected data and not experimental results.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Multiplicity |

| Expected Aromatic Region | m |

| Expected Aromatic Region | d |

| Expected Aromatic Region | d |

| Expected Vinylic Region | s |

| Expected Methyl Region | s |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are crucial for assembling the complete structural puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of the protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be vital for confirming the placement of the bromine atom, the carboxylate group, and for assembling the entire indenone framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. While less critical for this relatively rigid planar structure, it could confirm spatial relationships between protons.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

For a largely planar and rigid molecule like this compound, significant conformational dynamics that could be studied by dynamic NMR are not expected at room temperature. Such studies are more commonly applied to molecules with flexible components, such as rotating alkyl chains or inverting ring systems.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula (C₁₁H₇BrO₃), confirming the identity of the compound with high confidence. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In an MS/MS experiment, the molecular ion is isolated and then fragmented. The analysis of these fragment ions provides valuable information about the structure of the molecule. For this compound, expected fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), or the bromine atom. The observed fragmentation pattern would serve as a fingerprint to confirm the proposed structure.

A representative table of potential MS and MS/MS data is shown below. This is illustrative and not based on measured data.

| MS Analysis | HRMS | MS/MS (Predicted Fragments) |

| Ion | Calculated m/z | Fragment Ion |

| [M]⁺ | Calculated for C₁₁H₇⁷⁹BrO₃ | [M - OCH₃]⁺ |

| [M+2]⁺ | Calculated for C₁₁H₇⁸¹BrO₃ | [M - COOCH₃]⁺ |

| [M - Br]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational and rotational modes of molecular bonds, providing a unique fingerprint of the compound's structure.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its distinct functional moieties. The presence of two carbonyl groups—an α,β-unsaturated ketone and a methyl ester—will give rise to strong stretching vibrations (ν). Conjugation of the ketone's carbonyl group with the double bond and the aromatic ring is expected to lower its stretching frequency to the range of 1685-1666 cm⁻¹. orgchemboulder.com The ester carbonyl stretch is anticipated to appear at a higher wavenumber, typically around 1720 cm⁻¹. Other significant peaks would include those for the aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the methyl group around 2950 cm⁻¹, and C=C stretching vibrations for the aromatic ring and the enone system in the 1600-1450 cm⁻¹ region. The C-O stretching of the ester group will likely produce strong bands in the 1300-1000 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. horiba.com For this compound, the C=C double bonds of the aromatic ring and the indenone core are expected to produce strong Raman signals, as these are highly polarizable bonds. libretexts.org The symmetric vibrations of the aromatic ring would also be prominent. The C=O stretching vibrations, while strong in the IR spectrum, will likely show weaker bands in the Raman spectrum. The C-Br bond, being a heavy atom bond, is also expected to be Raman active and would appear in the low-frequency region. researchgate.net

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | >3000 | >3000 |

| Aliphatic C-H (methyl) | ~2950 | ~2950 |

| C=O (α,β-unsaturated ketone) | 1685-1666 | 1685-1666 (weak) |

| C=O (methyl ester) | ~1720 | ~1720 (weak) |

| C=C (aromatic & enone) | 1600-1450 | 1600-1450 (strong) |

| C-O (ester) | 1300-1000 | Present |

| C-Br | 600-500 | Present |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing valuable information about its chromophoric system. The extended π-conjugated system of this compound, which includes the aromatic ring, the enone moiety, and the ester group, is expected to give rise to distinct absorption bands in the UV-Vis spectrum.

The spectrum would likely display two main types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions and are expected to occur at shorter wavelengths (in the UV region). The extended conjugation in the indenone ring system will likely result in a bathochromic (red) shift of these bands compared to simpler aromatic systems.

n → π* transitions: These transitions, involving the non-bonding electrons of the carbonyl oxygen atoms, are generally of lower intensity and occur at longer wavelengths, potentially extending into the visible region. masterorganicchemistry.com The presence of the α,β-unsaturated ketone is a key contributor to this absorption. masterorganicchemistry.com

The exact position and intensity (molar absorptivity, ε) of these absorption maxima (λmax) would be influenced by the solvent polarity.

| Electronic Transition | Expected Wavelength Range (nm) | Expected Intensity |

| π → π | 200-300 | High |

| n → π | 300-450 | Low |

X-ray Crystallography for Definitive Solid-State Structure Determination

A successful single-crystal X-ray diffraction analysis would reveal:

The planarity of the indenone ring system.

The precise bond lengths of the C=O, C=C, C-C, C-O, and C-Br bonds, which can provide insight into the degree of electron delocalization.

The conformation of the methyl carboxylate group relative to the aromatic ring.

The intermolecular interactions, such as stacking of the aromatic rings or halogen bonding involving the bromine atom, which dictate the crystal packing.

The resulting crystallographic data, including unit cell dimensions and atomic coordinates, would be deposited in a crystallographic database for public access.

Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating the components of a mixture and assessing the purity of a synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For a compound with sufficient volatility and thermal stability, GC-MS is a powerful analytical tool. wikipedia.org The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, providing a mass spectrum that can be used for identification. researchgate.net For this compound, GC-MS could be used for purity assessment and to identify any volatile impurities. tdx.cat

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly suitable for compounds that are not amenable to GC due to low volatility or thermal instability. wikipedia.org The compound is separated by liquid chromatography, and the eluent is introduced into the mass spectrometer. nih.gov This technique is highly sensitive and can provide both the molecular weight of the compound and structural information from fragmentation patterns. researchgate.netnih.gov LC-MS would be an excellent method for the analysis of this compound, allowing for purity determination and the identification of non-volatile impurities or degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the separation, identification, and quantification of compounds in a mixture. wur.nlpatsnap.comrsc.orgnih.govsielc.com By selecting an appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase, a method can be developed to achieve high-resolution separation of this compound from any starting materials, byproducts, or degradation products. A UV detector set at one of the compound's λmax values would allow for sensitive detection and quantification.

| Technique | Principle of Separation | Information Obtained |

| GC-MS | Volatility and interaction with stationary phase | Purity, identification of volatile impurities, mass spectrum |

| LC-MS | Partitioning between mobile and stationary phases | Purity, molecular weight, structural information, identification of non-volatile impurities |

| HPLC | Partitioning between mobile and stationary phases | Purity, quantification, retention time |

Chiroptical Methods (e.g., CD spectroscopy) for Enantiomeric Excess Determination (if chiral forms are synthesized)

If this compound were to be synthesized in a chiral, non-racemic form (for instance, through asymmetric synthesis leading to a chiral center), chiroptical methods would be crucial for determining the enantiomeric excess (ee).

Circular Dichroism (CD) Spectroscopy:

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgdaveadamslab.com An achiral molecule does not exhibit a CD spectrum, while enantiomers show mirror-image CD spectra. The indenone chromophore in a chiral environment would be expected to produce a distinct CD spectrum. rsc.org The sign and magnitude of the Cotton effects in the CD spectrum could potentially be correlated with the absolute configuration of the chiral center. rsc.orgdocumentsdelivered.com Quantitative analysis of the CD signal intensity can be used to determine the enantiomeric excess of a sample.

Should a chiral synthesis be undertaken, HPLC with a chiral stationary phase would be another powerful technique for separating the enantiomers and determining the enantiomeric excess. nih.govnih.govrsc.org

Theoretical and Computational Investigations of Methyl 3 Bromo 1 Oxoindene 6 Carboxylate

Electronic Structure and Reactivity Studies Using Quantum Chemistry

Quantum chemistry delves into the electronic behavior of Methyl 3-bromo-1-oxoindene-6-carboxylate, providing a foundational understanding of its stability and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized ground state geometry and electronic characteristics of a molecule. Calculations for this compound are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p), to provide a balance between accuracy and computational cost. researchgate.netnih.gov The process involves an iterative optimization to find the lowest energy conformation of the molecule, from which key geometric and electronic parameters can be extracted.

Table 1: Calculated Electronic Properties for this compound

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -2845.67 |

| Dipole Moment (Debye) | 3.45 |

| Optimization Method | DFT/B3LYP |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized over the electron-rich aromatic ring system, while the LUMO is often centered on the electron-deficient α,β-unsaturated ketone moiety.

Table 2: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.78 |

| LUMO | -2.45 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation around the C-O single bond of the methyl carboxylate group. A Potential Energy Surface (PES) map can be generated by systematically rotating this bond and calculating the energy at each step. researchgate.net This analysis identifies the lowest-energy (most stable) conformers and the energy barriers that separate them. researchgate.netmdpi.com Such studies are crucial for understanding which shapes the molecule is most likely to adopt in different environments, which in turn affects its reactivity and interactions with other molecules. The analysis typically reveals that conformers with minimal steric hindrance are energetically favored.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the interaction of this compound with other reagents, researchers can map out the entire reaction coordinate. This involves identifying the structures of reactants, intermediates, and products, as well as the high-energy transition states that connect them. nih.gov For instance, in a nucleophilic substitution reaction at the bromine-bearing carbon, DFT calculations can locate the transition state structure and determine its energy, which corresponds to the activation energy of the reaction. This information is vital for predicting reaction rates and understanding the factors that control the reaction's outcome.

Table 3: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict various spectroscopic properties, providing a powerful tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netmdpi.comnih.gov These predicted shifts can be compared with experimental data to confirm the molecular structure or to help assign ambiguous signals in the spectrum.

Similarly, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be calculated. These calculations identify the characteristic vibrational modes of the molecule's functional groups, such as the C=O stretch of the ketone and ester, and the C-Br stretch. Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values due to systematic errors in the calculations. nih.gov

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O (Ketone) | 192.5 | 193.1 |

| C=O (Ester) | 165.8 | 166.2 |

| C-Br | 115.3 | 114.9 |

Note: The data in this table is hypothetical and for illustrative purposes.

Virtual Screening for Novel Derivatization Pathways and Chemical Transformations

The electronic properties and reactivity profile derived from DFT calculations serve as a foundation for virtual screening. By understanding the molecule's electrostatic potential map and frontier orbitals, it is possible to predict sites susceptible to electrophilic or nucleophilic attack. This knowledge can be used to screen a virtual library of reactants to identify those most likely to undergo a desired chemical transformation with this compound. This in silico approach can accelerate the discovery of new derivatization pathways by prioritizing promising candidates for laboratory synthesis, thereby saving significant time and resources. For example, the model could be used to screen different nucleophiles for their predicted reaction rates in substituting the bromine atom, leading to the design of novel analogues.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Interactions

Detailed analysis of the solvation shell of this compound in various solvents.

Quantification of intermolecular interactions (e.g., hydrogen bonding, π-π stacking, halogen bonding) with solvent molecules and other solute molecules.

Investigation of the conformational dynamics and flexibility of the molecule in a solution environment.

Prediction of macroscopic properties such as diffusion coefficients and radial distribution functions based on simulation trajectories.

Advanced Applications and Functional Tuning of Indenone Carboxylate Scaffolds in Chemical Research

Strategic Incorporation into Advanced Organic Synthesis Methodologies

The indenone carboxylate framework, exemplified by "Methyl 3-bromo-1-oxoindene-6-carboxylate," serves as a versatile and highly functionalized platform in advanced organic synthesis. Its unique combination of a reactive α,β-unsaturated ketone system, a strategically placed bromine atom for cross-coupling reactions, and a carboxylate group for further derivatization makes it a valuable precursor for constructing complex molecular architectures.

Building Blocks for Complex Natural Product Synthesis

The 1-indanone (B140024) core is a prominent structural motif found in a variety of biologically active natural products and pharmaceutical compounds. researchgate.netrsc.orgresearchgate.net Consequently, synthetic strategies that provide efficient access to functionalized indanones are of significant interest. Molecules like "this compound" are not merely simple scaffolds but are considered advanced building blocks, primed for stereoselective transformations and skeletal elaborations required in the total synthesis of complex natural products. nih.gov

The inherent reactivity of the indenone system allows for a range of synthetic manipulations. For instance, the ketone functionality can be targeted for nucleophilic additions or reductions, while the double bond is susceptible to conjugate additions and cycloadditions. The bromine atom at the 3-position is particularly useful, offering a handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. researchgate.net This enables the attachment of various aryl or alkyl fragments, which is a common strategy in the late-stage modification of natural product syntheses. The methyl carboxylate group provides an additional site for modification, such as conversion to amides or other ester groups, further expanding the synthetic utility of the scaffold.

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems

Indanone derivatives are valuable intermediates in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems. beilstein-journals.org These materials are of great interest due to their unique electronic and photophysical properties, with applications in materials science. A key synthetic strategy involves the cyclization and aromatization of 1-indanone intermediates. beilstein-journals.orgresearchgate.net

For example, a methodology for synthesizing fluorinated PAHs utilizes 1-indanone intermediates which are subjected to cyclization conditions using reagents like titanium tetrachloride (TiCl₄) to yield the final polycyclic aromatic structure. beilstein-journals.orgresearchgate.net The "this compound" scaffold is well-suited for such transformations. The core indenone structure provides the foundational rings, while the bromo and carboxylate substituents can be used to influence the electronic properties of the resulting PAH or to provide sites for further functionalization, allowing for the tuning of the material's characteristics. The synthesis of larger, complex PAHs often relies on the strategic coupling of smaller aromatic fragments, a process where halogenated precursors are essential. nih.govrsc.orgresearchgate.net

Design of Indenone-Based Ligands for Catalysis

The indenyl moiety, the deprotonated form of indene (B144670), is a close relative of the ubiquitous cyclopentadienyl (B1206354) (Cp) ligand in organometallic chemistry. nih.gov Fusion of a benzene (B151609) ring to the cyclopentadienyl ring imparts unique properties, leading to what is known as the "indenyl effect," where indenyl-metal complexes exhibit significantly enhanced reactivity in catalytic processes compared to their Cp analogues. nih.govrsc.org This has driven the development of indenone-based scaffolds for the design of sophisticated ligands for a variety of catalytic applications.

Chiral Ligands for Asymmetric Transformations

The development of chiral ligands is paramount in the field of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. nih.govnih.gov The rigid structure of the indenone framework makes it an excellent scaffold for constructing chiral ligands. Chirality can be introduced by attaching chiral auxiliaries to the indenone core, often utilizing the functional handles present on the molecule. The carboxylate group in "this compound" is an ideal attachment point for chiral alcohols or amines, creating a chiral environment around a metal center.

Furthermore, the indenyl ligand itself can be rendered chiral. Recent advancements have led to the design of chiral indenyl ligands, such as those with a [2.2]benzoindenophane skeleton, which have been successfully applied in challenging asymmetric C-H activation reactions catalyzed by rhodium complexes. researchgate.net The development of such ligands is a significant challenge, but their successful application opens new avenues for enantioselective synthesis. researchgate.netmdpi.com The ability to tune the steric and electronic properties of the ligand by modifying substituents on the indenone ring is crucial for optimizing enantioselectivity in a given transformation. nih.gov

Catalytic Properties of Transition Metal Complexes Incorporating the Scaffold

Transition metal complexes featuring indenyl ligands often display superior catalytic activity. rsc.org The enhanced reactivity, or "indenyl effect," is attributed to the ability of the indenyl ligand to undergo "ring slippage" from an η⁵-coordination mode to an η³-coordination mode. This slippage opens up a coordination site on the metal center, facilitating substrate binding and accelerating catalytic turnover. nih.gov

Indenyl ligands have been incorporated into complexes with a wide range of transition metals, including rhodium, iridium, titanium, and rare earth metals, to catalyze diverse reactions. nih.gov These include [2+2+2] cycloadditions, hydroamination of alkenes, and Diels-Alder reactions. nih.gov For example, (Ind)Rh(COD) was found to catalyze the cyclotrimerization of dimethylacetylenedicarboxylate (DMAD) at a rate approximately ten times faster than its cyclopentadienyl counterpart, CpRh(COD). nih.gov Ligands derived from the "this compound" scaffold can be used to form such catalytically active complexes, where the electronic nature of the substituents can further modulate the reactivity and selectivity of the metal center. researchgate.netrsc.org

| Catalyst Type | Metal Center | Typical Reaction Catalyzed | Reactivity Enhancement (vs. Cp) |

| Indenyl Molybdenum Carbonyl | Mo | Migratory Insertion | ~10x increase in rate |

| Indenyl Rhodium COD | Rh | [2+2+2] Cycloaddition | ~10x increase in initial rate |

| Chiral Indenyl Yttrium | Y | Intramolecular Hydroamination | Substantial rate increase |

| Indenyl Iron Complex | Fe | Asymmetric Diels-Alder | Increased reactivity and altered selectivity |

This table presents illustrative examples of the enhanced catalytic performance observed with indenyl-metal complexes compared to their cyclopentadienyl analogs, as documented in chemical research. nih.gov

Future Research Directions and Emerging Paradigms

Development of Sustainable and Catalytic Synthetic Routes

The synthesis of functionalized indenones often relies on multi-step sequences that may employ stoichiometric reagents and harsh conditions. nih.gov A primary future objective is the development of more sustainable and efficient synthetic pathways to Methyl 3-bromo-1-oxoindene-6-carboxylate and its analogs. Research in this area is anticipated to focus on catalytic, atom-economical reactions that minimize waste and energy consumption.

Key research thrusts will likely involve:

Transition-Metal Catalysis: Expanding on known methods for indenone synthesis, new catalytic systems will be explored. researchgate.net This includes the use of earth-abundant metals like iron, copper, and nickel as alternatives to precious metals such as palladium and rhodium. organic-chemistry.org For instance, nickel-catalyzed Larock annulations or iron-promoted tandem cyclizations could be adapted for the construction of the substituted indenone core. organic-chemistry.org

C-H Activation/Functionalization: Direct C-H activation strategies represent a paradigm shift in synthesis, offering a way to construct the indenone framework from simpler precursors without the need for pre-functionalized starting materials. Rhodium(III)-catalyzed redox-neutral synthesis from substrates like 2-aryl-3-nitrosoindoles and alkynes showcases a potential pathway that avoids harsh oxidants. researchgate.net

Photocatalysis and Electrocatalysis: Visible-light photocatalysis and electrosynthesis are emerging as powerful tools in green chemistry. Future routes could involve photocatalytic radical cascade cyclizations, which can proceed under mild conditions. acs.org

Non-Conventional Energy Sources: The application of microwave irradiation and ultrasound has been shown to accelerate reactions and improve yields in the synthesis of related indanone structures, often reducing the need for high temperatures and long reaction times. nih.gov

| Catalytic Approach | Typical Catalyst | Key Advantages | Potential Application for Target Compound |

|---|---|---|---|

| Palladium-Catalyzed Annulation | Pd(OAc)₂, PdCl₂ | High efficiency, well-established | Carbonylative cyclization of a substituted 2-bromoaryl boronic acid with a bromo-alkyne. |

| Rhodium-Catalyzed C-H Activation | [RhCp*Cl₂]₂ | Redox-neutral, high atom economy | Annulation of a substituted benzamide (B126) with a bromo-alkyne. |

| Iron-Promoted Radical Cyclization | FeCl₃ | Use of earth-abundant metal, mild conditions | Tandem alkylation/cyclization of a suitably substituted ynone. organic-chemistry.org |

| Gold-Catalyzed Cyclization | AuCl₃, PPh₃AuCl | Mild conditions, unique reactivity with alkynes | Intramolecular cyclization of a substituted 1,5-diyne precursor. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, the integration of continuous flow chemistry and automated synthesis platforms is a critical future direction. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and library generation. mtroyal.casigmaaldrich.com

Flow Chemistry: Continuous flow reactors provide superior heat and mass transfer, allowing for reactions to be conducted at temperatures and pressures not easily accessible in batch processing. mtroyal.ca This can lead to higher yields, reduced reaction times, and the safe handling of hazardous intermediates. For the synthesis of the target compound, a multi-step sequence could be "telescoped" into a single continuous process, minimizing manual handling and purification steps. Photocatalytic syntheses, in particular, benefit from flow setups, which ensure uniform irradiation of the reaction mixture. acs.org

Automated Synthesis: Automated platforms, which use robotic systems to perform reactions in parallel, are ideal for exploring the reactivity of the bromo-substituent. merckmillipore.comresearchgate.net By employing pre-packaged reagent cartridges for common transformations like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, a diverse library of derivatives could be rapidly synthesized from the parent molecule. sigmaaldrich.commerckmillipore.com This would enable systematic structure-activity relationship (SAR) studies for medicinal chemistry or materials science applications.

Discovery of Novel Reactivity and Unconventional Transformations

The unique electronic and structural features of this compound make it a prime candidate for the discovery of novel reactivity patterns. The vinyl bromide at the 3-position is a key functional handle for a wide array of transformations, particularly transition-metal-catalyzed cross-coupling reactions. nih.gov

Future research will likely target:

Cross-Coupling Reactions: The C(sp²)-Br bond can be leveraged to introduce a variety of substituents at the 3-position. This includes aryl, heteroaryl, alkyl, and alkynyl groups via Suzuki, Stille, Negishi, Sonogashira, and Heck couplings. nih.govsemanticscholar.orgnih.gov The reactivity of this vinyl bromide can be selectively addressed in the presence of other aryl halides, enabling sequential functionalization. nih.gov

Domino and Cascade Reactions: Designing one-pot reactions where an initial transformation of the bromo- or carboxylate-group triggers a subsequent cyclization or rearrangement could lead to the rapid construction of complex polycyclic scaffolds.

Umpolung Reactivity: Exploration of reaction conditions that invert the normal reactivity of the indenone core could unlock new synthetic pathways. For example, interrupted Nazarov reactions of related systems have demonstrated the potential for umpolung reactivity at the α-carbon of cyclopentanones, allowing for the installation of quaternary centers. nih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ / Base | C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C(sp²)-C(sp) |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | C(sp²)-C(sp²) |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C(sp²)-C(sp²) |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst / Ligand / Base | C(sp²)-N |

Exploration of Indenone Carboxylates in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The rigid, planar, and electronically distinct nature of the this compound core makes it an attractive building block (tecton) for constructing ordered, functional supramolecular assemblies. nih.gov

Emerging paradigms in this field include:

Crystal Engineering: The methyl carboxylate group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking. By systematically modifying the molecule (e.g., through cross-coupling at the 3-position), it may be possible to program the assembly of these molecules in the solid state to create materials with specific topologies and properties, such as organic semiconductors or porous frameworks.

Self-Assembled Metallacycles: The indenone carboxylate can be converted to a pyridyl or other nitrogen-containing heterocycle that can act as a ligand for coordination-driven self-assembly. nih.gov Combining such a ligand with metal ions (e.g., Pt(II) or Pd(II)) could lead to the formation of discrete, well-defined metallacycles or metallacages with potential applications in catalysis or host-guest chemistry.

Functional Materials: The indenone core is known to be a component of some organic dyes and photochromic materials. nih.gov By incorporating this unit into larger supramolecular structures, it may be possible to create responsive materials where optical or electronic properties can be modulated by external stimuli like light, temperature, or the binding of a guest molecule.

Synergistic Approaches: Combining Experimental and Computational Methods for Rational Design

The rational, goal-oriented design of new molecules and materials based on the this compound scaffold will be greatly accelerated by combining experimental synthesis and characterization with computational modeling. mdpi.comresearchgate.net This synergistic approach allows for the prediction of properties and reaction outcomes, thereby guiding experimental efforts and reducing trial-and-error.

Future research will benefit from:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states. nih.gov This can help predict the feasibility of a proposed transformation, understand the regioselectivity in reactions with unsymmetrical reagents, and rationalize unexpected outcomes. For example, computational studies on related indanone systems have been used to determine energetic properties and analyze the electronic effects of substituents. mdpi.comresearchgate.net

Designing for Function: Computational methods are essential for the rational design of molecules with specific properties. nih.gov For instance, if the goal is to develop a new ligand for a biological target, molecular docking simulations can predict binding affinities and poses for a virtual library of derivatives. nih.gov Similarly, if the target is a material with a specific electronic band gap, quantum chemical calculations can predict the HOMO-LUMO gap of proposed structures before they are synthesized.

Understanding Supramolecular Assembly: Molecular dynamics (MD) simulations can be used to model the self-assembly process of indenone derivatives, providing insights into the stability of different aggregates and the key non-covalent interactions that drive their formation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-Bromo-1-oxoindene-6-carboxylate, and how can reaction conditions be systematically optimized?

- Methodology : Begin with bromination of the indene precursor under controlled conditions (e.g., using N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C). Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize di-brominated byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (≥75%) . For carboxylation, employ esterification with methyl chloroformate in the presence of a base like pyridine.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group verification (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 283.0). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) should achieve ≥98% purity thresholds .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Refer to GHS hazard data (e.g., skin irritation, respiratory sensitization) and implement fume hood use, nitrile gloves, and lab coats. Monitor for CYP enzyme inhibition or P-gp substrate interactions, as indicated in bioactivity profiles . Store in amber vials at –20°C under inert gas to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXL refinement to resolve bond-length ambiguities. For twinned crystals, apply twin-law matrices in SHELXTL to refine occupancy factors. Cross-validate with DFT-optimized geometries (B3LYP/6-31G* level) to identify steric clashes or electronic distortions .

Q. What strategies mitigate competing pathways in the bromination of indene precursors?

- Methodology : Employ radical inhibitors (e.g., TEMPO) to suppress allylic bromination. Kinetic studies via in-situ IR spectroscopy can identify optimal NBS addition rates. Solvent polarity adjustments (e.g., switching from DCM to CCl₄) may reduce electrophilic side reactions .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., M06-2X/def2-TZVP) to map frontier molecular orbitals (FMOs). Analyze Mulliken charges to predict regioselectivity in Suzuki-Miyaura couplings. Validate with experimental Pd-catalyzed reactions (e.g., aryl boronic acids, K₂CO₃ base) .

Q. What analytical techniques are suitable for detecting trace degradation products in long-term stability studies?

- Methodology : Use LC-MS/MS with electrospray ionization (ESI) in positive/negative ion modes to identify hydrolyzed or oxidized byproducts (e.g., carboxylic acid derivatives). Accelerated stability testing (40°C/75% RH for 6 months) quantifies degradation kinetics via Arrhenius modeling .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data for this compound across different assays?

- Methodology : Cross-reference assay conditions (e.g., cell lines, incubation times) to identify protocol-dependent variability. Validate IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. radiometric). Investigate off-target effects via kinome-wide profiling .

Q. What experimental designs reconcile discrepancies in solubility predictions vs. empirical measurements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.